molecular formula C19H19N3O5S2 B11166302 2-Benzenesulfonyl-N-[5-(3,4-dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-acetamide

2-Benzenesulfonyl-N-[5-(3,4-dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-acetamide

Cat. No.: B11166302
M. Wt: 433.5 g/mol
InChI Key: VSMDOGZOBLYGGV-UHFFFAOYSA-N
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Description

2-Benzenesulfonyl-N-[5-(3,4-dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulfonyl-N-[5-(3,4-dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-acetamide typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzylamine with thiosemicarbazide to form the corresponding thiadiazole ring. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Benzenesulfonyl-N-[5-(3,4-dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

2-Benzenesulfonyl-N-[5-(3,4-dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-acetamide has been studied for various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzenesulfonyl-N-[5-(3,4-dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual functionality as both a sulfonamide and a thiadiazole derivative makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H19N3O5S2

Molecular Weight

433.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H19N3O5S2/c1-26-15-9-8-13(10-16(15)27-2)11-18-21-22-19(28-18)20-17(23)12-29(24,25)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,20,22,23)

InChI Key

VSMDOGZOBLYGGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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